molecular formula C14H21N3O2 B6272910 N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide CAS No. 2241142-53-8

N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide

Cat. No.: B6272910
CAS No.: 2241142-53-8
M. Wt: 263.3
InChI Key:
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Description

N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidin-3-yl group: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the cyclobutyl and methyl groups: These groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the oxazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate
  • N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-thiazole-5-carboxamide

Uniqueness

N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

2241142-53-8

Molecular Formula

C14H21N3O2

Molecular Weight

263.3

Purity

85

Origin of Product

United States

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